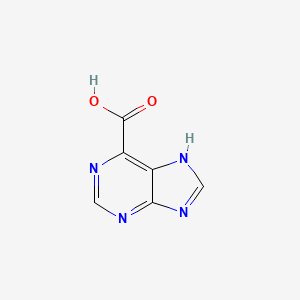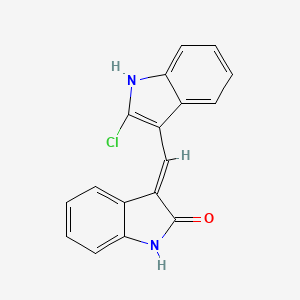
4-Benzyloxy-2'-hydroxy-3',4',5',6'-tetramethoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyloxy-2'-hydroxy-3',4',5',6'-tetramethoxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a benzyloxy group at position 4, a hydroxy group at position 2' and methoxy groups at positions 3', 4', 5' and 6' respectively. It is a member of chalcones, a member of methoxybenzenes and a member of phenols. It derives from a trans-chalcone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Studies : Fukui, Matsumoto, and Tanaka (1969) demonstrated the synthesis of various flavone derivatives, including the conversion of 4-benzyloxy-2'-hydroxy-3',4',5',6'-tetramethoxychalcone to other complex flavones, contributing to the structural understanding of flavone compounds (Fukui, Matsumoto, & Tanaka, 1969).
Oxidation Studies : Kurosawa and Higuchi (1972) investigated the oxidation of chalcones, including 2′-benzyloxy-4,4′-dimethoxychalcone, providing insights into the chemical behavior and potential applications of these compounds (Kurosawa & Higuchi, 1972).
Crystal Structure Determination : Miles, Main, and Nicholson (1989) reported on the synthesis and crystal structure of various dihydroxychalcones, offering valuable data for the structural analysis of similar compounds (Miles, Main, & Nicholson, 1989).
Photocyclization and Molecular Transformation
Photocyclization Research : Matsushima and Hirao (1980) studied the photocyclization of hydroxychalcones, including the conversion to flavanones, which is crucial for understanding the photochemical behavior of these compounds (Matsushima & Hirao, 1980).
Polyhydroxychalcones Preparation : Geissman and Clinton (1946) focused on the preparation of polyhydroxychalcones and flavanones, contributing to the knowledge of synthetic pathways and molecular transformations of chalcones (Geissman & Clinton, 1946).
Pharmacological Evaluation and Natural Occurrence
Inhibitors of Inflammatory Mediators : Ballesteros et al. (1995) synthesized and evaluated hydroxychalcones as inhibitors of inflammatory mediators, offering potential pharmacological applications (Ballesteros et al., 1995).
Natural Compound Isolation : Burke and Nair (1986) isolated various compounds, including dihydroxydihydrochalcones, from Jamaican Piper species, highlighting the natural occurrence and potential uses of these compounds (Burke & Nair, 1986).
Eigenschaften
Molekularformel |
C26H26O7 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H26O7/c1-29-23-21(22(28)24(30-2)26(32-4)25(23)31-3)20(27)15-12-17-10-13-19(14-11-17)33-16-18-8-6-5-7-9-18/h5-15,28H,16H2,1-4H3/b15-12+ |
InChI-Schlüssel |
JDAWPQNOYYGXEG-NTCAYCPXSA-N |
Isomerische SMILES |
COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)O)OC)OC)OC |
SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)O)OC)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)O)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


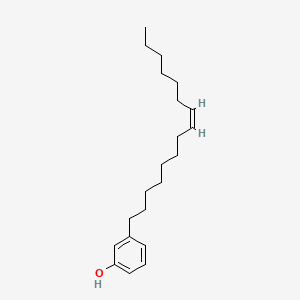
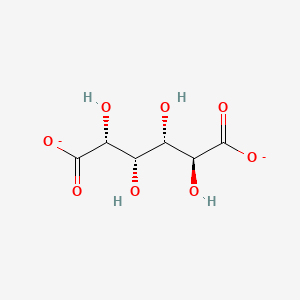
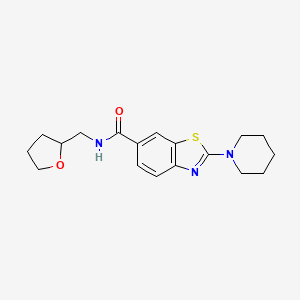
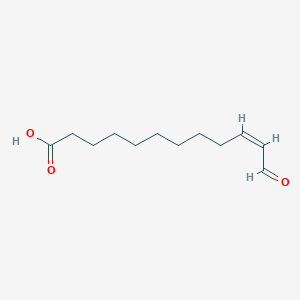
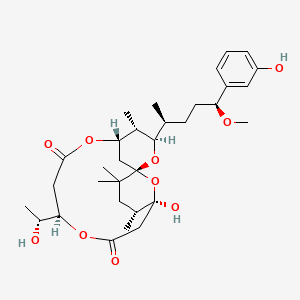
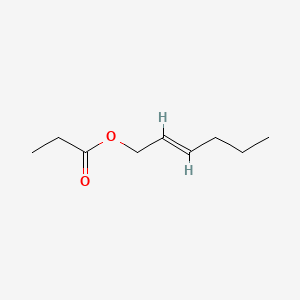
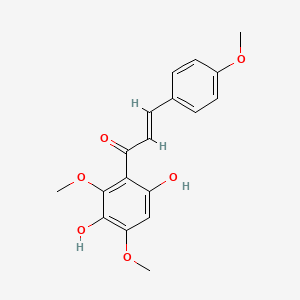
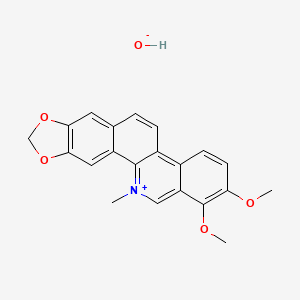
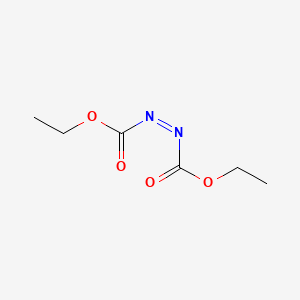
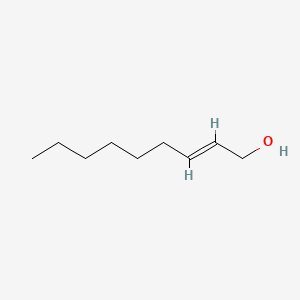
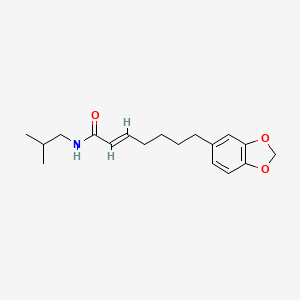
![2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B1238341.png)
